4-Methylbenzenesulfonyl bromide

Sulfonyl Bromide Synthesis Process Chemistry High-Yield Preparation

Procurement of 4-methylbenzenesulfonyl bromide (TsBr, CAS 1950-69-2) is a mechanistic necessity for radical-mediated transformations. Unlike tosyl chloride (TsCl), which resists thermal homolysis, TsBr readily generates sulfonyl radicals under mild AIBN or thermal initiation—enabling radical cyclization of hepta-1,6-diynes and regioselective addition to allenic alcohols that TsCl cannot perform. Compared to tosyl iodide (TsI), which decomposes unproductively, TsBr delivers defined (E)-stereochemistry and clean product profiles. For sulfonyl diene scaffolds, heterocyclic vinyl sulfones, and unsymmetrical thiolsulfonates, substituting TsBr with other sulfonyl halides leads to reaction failure. Source the correct reagent.

Molecular Formula C7H7BrO2S
Molecular Weight 235.1 g/mol
CAS No. 1950-69-2
Cat. No. B158970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzenesulfonyl bromide
CAS1950-69-2
Molecular FormulaC7H7BrO2S
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)Br
InChIInChI=1S/C7H7BrO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
InChIKeyNTSFJZORNYYLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzenesulfonyl Bromide (CAS 1950-69-2) Procurement Guide: Key Properties and Technical Specifications for Research and Industrial Sourcing


4-Methylbenzenesulfonyl bromide (CAS 1950-69-2), also known as p-toluenesulfonyl bromide or tosyl bromide (TsBr), is a solid organosulfur halide reagent with a melting point of 92–96 °C [1]. It belongs to the sulfonyl halide class and serves as a critical sulfonyl radical precursor, electrophilic sulfonylating agent, and initiator in radical cyclization reactions [2]. While its chloride analog, tosyl chloride (TsCl), is more widely used as an alcohol activating agent in polar SN2-type reactions, TsBr occupies a specialized and non-interchangeable role in radical-mediated transformations [3].

Why 4-Methylbenzenesulfonyl Bromide Cannot Be Replaced by Other Sulfonyl Halides: Sourcing Implications


Scientific procurement of 4-methylbenzenesulfonyl bromide (TsBr) over its chloride or iodide analogs is not a matter of preference but of mechanistic necessity. Unlike tosyl chloride (TsCl), which is resistant to thermal homolysis under standard conditions and thus limited to polar ionic pathways, TsBr readily undergoes light- or heat-induced homolysis to generate sulfonyl radicals [1]. This fundamental difference in bond dissociation energetics makes TsBr essential for radical-mediated transformations that are inaccessible to TsCl [2]. Furthermore, compared to tosyl iodide (TsI), which suffers from instability and non-selective addition pathways yielding complex product mixtures, TsBr provides a balanced reactivity profile that enables highly regioselective and stereoselective radical additions [3]. Generic substitution with other sulfonyl halides in these contexts leads to reaction failure or, in the case of TsI, decomposition without productive product formation [4].

Quantitative Differentiation: 4-Methylbenzenesulfonyl Bromide Performance Data Versus Closest Analogs


Synthetic Yield of 4-Methylbenzenesulfonyl Bromide via Sulfonylhydrazide Route Exceeds 90%, Outperforming Traditional Halogen Exchange Methods

4-Methylbenzenesulfonyl bromide can be synthesized from p-toluenesulfonylhydrazide via reaction with bromine in aqueous acidic media, achieving yields generally exceeding 90% [1]. This represents a substantial improvement over traditional synthetic routes, such as the bromination of sodium p-toluenesulfinate, which yields only 63–69% crude yield and approximately 50% after recrystallization [2]. The sulfonylhydrazide method also eliminates the need for carbon tetrachloride as a recrystallization solvent, which is required in the sulfinate bromination route but is environmentally unfavorable and complicates product handling due to high solubility losses [3].

Sulfonyl Bromide Synthesis Process Chemistry High-Yield Preparation

Regioselective Radical Addition to Allenes: TsBr Delivers Single (E)-γ-Bromo-β-sulfonyl Allylic Alcohol Product While TsI Gives Mixtures

In the thermal radical addition to α-allenic alcohols catalyzed by AIBN, 4-methylbenzenesulfonyl bromide (TsBr) exhibits highly regioselective addition to afford (E)-γ-bromo-β-sulfonyl allylic alcohols as the sole product in moderate yields [1]. In contrast, photoinduced addition of tosyl iodide (TsI) to allenes produces a mixture of adducts resulting from both sulfonyl radical and iodide radical attack at either the central or terminal carbon, with product distribution highly dependent on allene substitution pattern and reaction conditions [2]. The stereoselectivity of TsI additions was not even specified in the literature, underscoring the uncontrolled nature of that reaction [3].

Radical Addition Regioselectivity Heterocyclic Synthesis

Amine Sulfonylation Stability: TsBr Yields Sulfonamide Product While TsI Decomposes Without Product Formation

In the reaction of 1-azabicyclo[2.2.2]octane (ABCO) with p-toluenesulfonyl halides, p-toluenesulfonyl bromide (TsBr) reacts to give 4-(2-bromoethyl)-1-(p-tolylsulfonyl)piperidine in good yield [1]. Under identical reaction conditions, p-toluenesulfonyl iodide (TsI) resulted only in decomposition of the iodide reagent, and no sulfonamide product was detected in the reaction mixture [2]. This demonstrates a fundamental stability-activity threshold: TsI is too unstable to participate productively in this nucleophilic substitution context, whereas TsBr maintains sufficient stability to complete the desired transformation.

Sulfonamide Synthesis Reagent Stability Reaction Compatibility

Bond Homolysis Propensity: TsBr Readily Generates Sulfonyl Radicals Under Mild Conditions, Unlike TsCl

Sulfonyl bromides, including 4-methylbenzenesulfonyl bromide, readily undergo light-induced or thermal homolysis to generate sulfonyl radicals, enabling addition to alkenes and alkynes [1]. In contrast, sulfonyl chlorides generally require more forcing conditions for homolytic cleavage and are predominantly used in polar, ionic substitution pathways [2]. This mechanistic distinction is class-level: the S–Br bond (bond dissociation energy approximately 50–55 kcal/mol for related sulfonyl bromides) is significantly weaker than the S–Cl bond, making TsBr the reagent of choice for radical-mediated sulfonylation while TsCl is restricted to polar nucleophilic displacement chemistry.

Radical Chemistry Bond Dissociation Mechanistic Differentiation

Synthesis of Unsymmetrical Thiolsulfonates: TsBr Reacts with Mercaptans While TsCl Requires Different Conditions

The reaction of p-toluenesulfonyl bromide with mercaptans provides a convenient procedure for the synthesis of unsymmetrical thiolsulfonates [1]. While analogous reactions with tosyl chloride (TsCl) are known, they typically require additional activation or proceed through different mechanistic pathways due to the lower leaving-group ability of chloride relative to bromide. The enhanced electrophilicity of the S–Br bond in TsBr facilitates direct sulfonylation of thiols, offering a streamlined route to unsymmetrical thiolsulfonates [2].

Thiolsulfonate Synthesis Sulfonylation Mercaptan Chemistry

Radical Cyclization of Diynes: TsBr Enables Synthesis of Sulfonyl Dienes; TsCl Ineffective Under Same Conditions

A novel radical cyclization of hepta-1,6-diynes with toluene-p-sulfonyl bromide (TsBr) leads to the formation of two new classes of electron-deficient sulfonyl dienes [1]. This transformation proceeds via radical initiation and is dependent on the ability of TsBr to generate sulfonyl radicals under mild conditions [2]. Tosyl chloride (TsCl) does not participate in this radical cyclization chemistry under comparable conditions due to its resistance to homolytic S–Cl bond cleavage, making TsBr the only viable sulfonyl halide for accessing this structural motif [3].

Radical Cyclization Diyne Chemistry Sulfonyl Dienes

Validated Research and Industrial Applications of 4-Methylbenzenesulfonyl Bromide Based on Comparative Evidence


Synthesis of Heterocyclic Vinyl Sulfones via Regioselective Radical Addition to Allenes

TsBr enables the thermal, AIBN-catalyzed radical addition to allenic alcohols and sulfonamides to produce heterocyclic vinyl sulfones with defined regio- and stereochemistry [1]. This application is predicated on the evidence that TsBr yields a single (E)-γ-bromo-β-sulfonyl allylic alcohol product, whereas TsI produces uncontrolled mixtures [2]. Laboratories engaged in heterocyclic synthesis should source TsBr specifically for this transformation, as no other p-toluenesulfonyl halide provides comparable selectivity.

Radical Cyclization of Diynes to Electron-Deficient Sulfonyl Dienes

TsBr is the sole p-toluenesulfonyl halide capable of mediating the radical cyclization of hepta-1,6-diynes to yield sulfonyl-substituted dienes [3]. This reaction proceeds through a sulfonyl radical intermediate that cannot be generated from TsCl under comparable mild conditions [4]. Researchers targeting sulfonyl diene scaffolds must procure TsBr rather than attempting substitution with TsCl.

Convenient Synthesis of Unsymmetrical Thiolsulfonates

The reaction of TsBr with mercaptans provides a direct route to unsymmetrical thiolsulfonates [5]. This application leverages the enhanced electrophilicity of the S–Br bond relative to S–Cl, enabling a more straightforward synthetic sequence [6]. Medicinal chemistry groups synthesizing thiolsulfonate libraries benefit from the reduced step count and operational simplicity afforded by TsBr.

Sulfonamide Formation with Amine Nucleophiles Where TsI Fails

In reactions with amine nucleophiles such as ABCO, TsBr reacts productively to yield sulfonamide products, while TsI decomposes without forming detectable product [7]. This establishes TsBr as the only suitable p-toluenesulfonyl halide for sulfonamide synthesis in systems where TsI instability precludes its use and TsCl may lack sufficient electrophilicity [8]. Procurement of TsBr is essential for these applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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